molecular formula C5H2Br2ClN B1298877 2-Chloro-3,5-dibromopyridine CAS No. 40360-47-2

2-Chloro-3,5-dibromopyridine

Cat. No.: B1298877
CAS No.: 40360-47-2
M. Wt: 271.34 g/mol
InChI Key: PYSICVOJSJMFKP-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 2-Chloro-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is employed in the production of specialty chemicals and advanced materials. It is also used in the synthesis of dyes, pigments, and polymers .

Safety and Hazards

2-Chloro-3,5-dibromopyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are ongoing research developments in the syntheses of pyridine-based compounds, including 2-Chloro-3,5-dibromopyridine . These compounds have potential applications in the inhibition of protein-protein interactions, which is a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromopyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,5-dibromopyridine is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Properties

IUPAC Name

3,5-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSICVOJSJMFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355734
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40360-47-2
Record name 2-Chloro-3,5-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dibromo-2-methoxy-pyridine (427) (1.5 g, 5.62 mmol) was dissolved in anhydrous DMF (14 mL) and chilled to 0° C. While stirring, POCl3 (2.1 mL, 22.48 mmol) was added drop wise over a period of 5 minutes. The mixture was stirred at 0° C. for 1 h. The mixture was then heated to 100° C. under N2, for 16 h. TLC indicated complete reaction at this point. Ice-chips (10 g) were added to the cooled solution and the mixture was stirred for 20 minutes. The mixture was diluted with EtOAc (200 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and brine (2×50 mL) via extraction, dried over MgSO4 and concentrated to give a brown oil. Purification by column chromatography gave the desired product (428) as an off white solid upon concentration (1.01 g, 3.722 mmol, 66.2% yield). 1H NMR (400 MHz, CDCl3): δ 8.07 (d, 1H, J=2 Hz), 8.38 (d, 1H, J=1.6 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?

A1: The research paper describes the synthesis of this compound through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields this compound, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].

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